molecular formula C13H26BNO3 B8131602 N-tert-Butyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide

N-tert-Butyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide

Cat. No.: B8131602
M. Wt: 255.16 g/mol
InChI Key: BOLXTNLYHWIQLO-UHFFFAOYSA-N
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Description

N-tert-Butyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide is a boronic ester derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide typically involves the reaction of tert-butylamine with 3-bromopropanoyl chloride to form N-tert-butyl-3-bromopropanamide. This intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to yield the desired boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura reactions.

Major Products

    Oxidation: Corresponding alcohols.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

N-tert-Butyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-Butyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with hydroxyl groups, making it useful in enzyme inhibition and as a building block in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide stands out due to its specific structural features, which provide unique reactivity and stability. Its boronic ester moiety allows for versatile applications in cross-coupling reactions, making it a valuable tool in synthetic chemistry.

Properties

IUPAC Name

N-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26BNO3/c1-11(2,3)15-10(16)8-9-14-17-12(4,5)13(6,7)18-14/h8-9H2,1-7H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLXTNLYHWIQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26BNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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